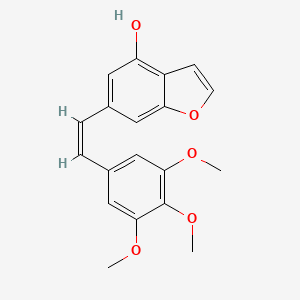
(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzofuran core with a styryl group substituted at the 6-position and three methoxy groups on the styryl phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed coupling reactions.
Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction, where a suitable styrene derivative is coupled with the benzofuran core.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the styryl double bond or the benzofuran ring, leading to hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or styryl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated benzofuran derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antioxidant, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases like cancer, neurodegenerative disorders, or cardiovascular conditions. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects.
類似化合物との比較
Similar Compounds
6-Styrylbenzofuran: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
3,4,5-Trimethoxystyrene: Contains the methoxy-substituted styryl group but lacks the benzofuran core.
Benzofuran-4-ol: Lacks the styryl group, which may influence its overall properties.
Uniqueness
(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is unique due to the combination of the benzofuran core and the methoxy-substituted styryl group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4- |
InChIキー |
CKGOZQOFJSRSSW-PLNGDYQASA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C3C=COC3=C2)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C=COC3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
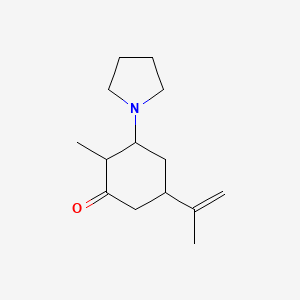
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
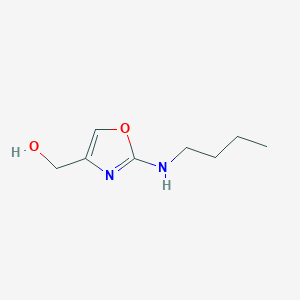
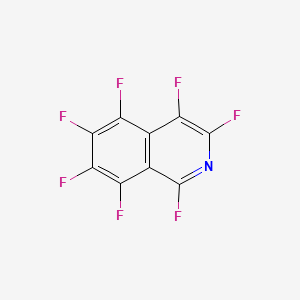
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
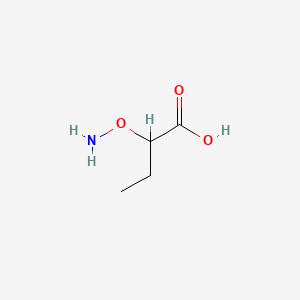

![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
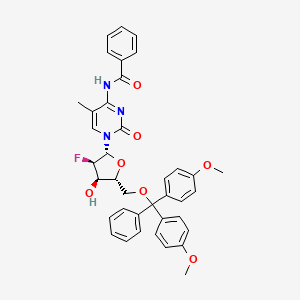

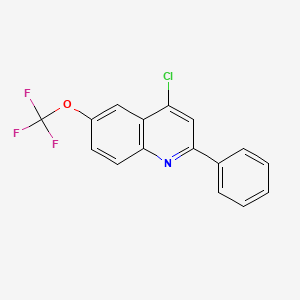

![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
